molecular formula C17H19N5O B2719881 3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine CAS No. 2034369-02-1

3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2719881
CAS No.: 2034369-02-1
M. Wt: 309.373
InChI Key: HNSWYTUCGPKCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a unique combination of cyclopropylpyridazinyl, piperazinyl, and pyridinyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylpyridazinyl intermediate, followed by the introduction of the piperazinyl group through nucleophilic substitution reactions. The final step involves the coupling of the pyridinyl group to form the desired methanone compound. Common reagents used in these reactions include cyclopropylamine, pyridazine derivatives, and piperazine, under conditions such as refluxing in organic solvents and the use of catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-3-yl)methanone
  • (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone
  • (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-5-yl)methanone

Uniqueness

The uniqueness of 3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and biological effects, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c23-17(14-5-7-18-8-6-14)22-11-9-21(10-12-22)16-4-3-15(19-20-16)13-1-2-13/h3-8,13H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSWYTUCGPKCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.